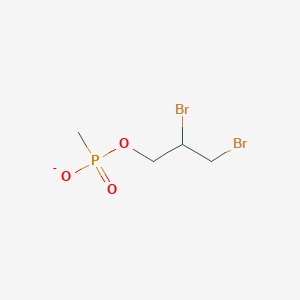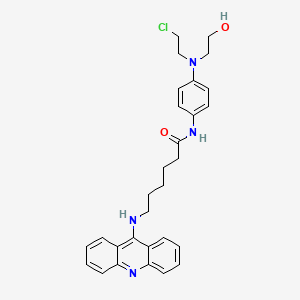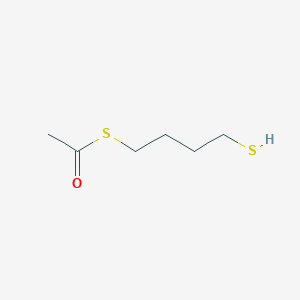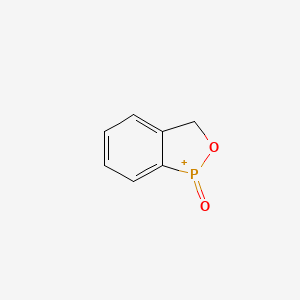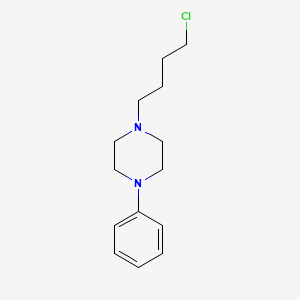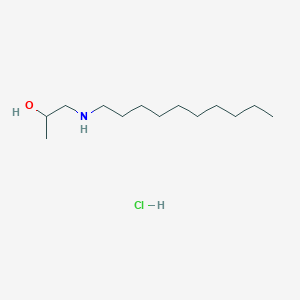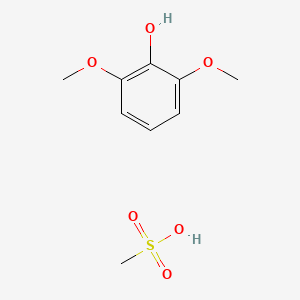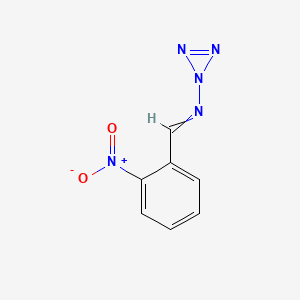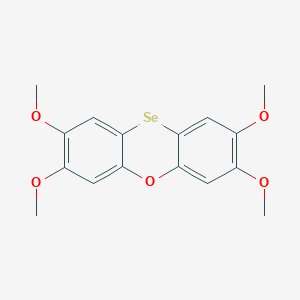![molecular formula C22H19N3O3S B14304946 N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide CAS No. 113110-49-9](/img/structure/B14304946.png)
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as pharmacology, material sciences, and photophysics . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Vorbereitungsmethoden
The synthesis of N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide typically involves multiple steps, starting from the acridine core. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
- Synthetic Routes:
- The synthesis begins with the preparation of the acridine core, which can be achieved through various methods such as the Bernthsen acridine synthesis or the Lehmstedt-Tanasescu reaction .
- The next step involves the introduction of the 4-methylbenzene-1-sulfonyl group. This can be done through sulfonylation reactions using reagents like p-toluenesulfonyl chloride.
- Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride .
- Industrial Production Methods:
- Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
- Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis .
Analyse Chemischer Reaktionen
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
- Oxidation:
- Reduction:
- Substitution:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide has a wide range of scientific research applications:
- Chemistry:
- Biology:
- Medicine:
- Industry:
Wirkmechanismus
The mechanism of action of N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide primarily involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets and pathways involved include DNA, topoisomerase enzymes, and other DNA-associated proteins .
Vergleich Mit ähnlichen Verbindungen
N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide can be compared with other acridine derivatives such as:
- Amsacrine (m-AMSA):
- Acriflavine:
- Proflavine:
The uniqueness of this compound lies in its specific structural modifications, which enhance its therapeutic potential and selectivity .
Eigenschaften
CAS-Nummer |
113110-49-9 |
|---|---|
Molekularformel |
C22H19N3O3S |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
N-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C22H19N3O3S/c1-14-3-9-20(10-4-14)29(27,28)25-19-8-6-17-11-16-5-7-18(23-15(2)26)12-21(16)24-22(17)13-19/h3-13,25H,1-2H3,(H,23,26) |
InChI-Schlüssel |
JLVQPPQKCUNQPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
